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Sinulariolide

Cat. No.: B1255959
M. Wt: 334.4 g/mol
InChI Key: FONRUOAYELOHDC-ZOOQSLMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Marine Natural Products Chemistry

The world's oceans harbor a vast diversity of organisms that represent a prolific source of novel chemical compounds, many of which are not found in terrestrial environments. mdpi.com Among these, soft corals (phylum Cnidaria, class Anthozoa, subclass Octocorallia) have emerged as a particularly rich source of bioactive natural products, second only to sponges. mdpi.commdpi.com Unlike their hard coral relatives, soft corals lack a calcium carbonate skeleton and instead often rely on a chemical arsenal (B13267) for defense against predators, disease, and fouling. mdpi.com This has led to the evolution of unique biosynthetic pathways that produce a wide array of secondary metabolites, with terpenoids being a dominant class. mdpi.comresearchgate.net The genus Sinularia is especially noted for producing a rich harvest of these metabolites, including sesquiterpenes, diterpenes, and steroids. tandfonline.com The study of compounds like sinulariolide (B1237615) is central to marine natural products chemistry, a field that seeks to discover and characterize these unique molecules for their potential applications. researchgate.net

Discovery and Origin from Sinularia Species

This compound was first isolated in 1975 by Tursch and his team from the soft coral Sinularia flexibilis, which was collected from the Pacific Ocean. tandfonline.comresearchgate.nettandfonline.com This discovery was a significant early contribution to the chemistry of Alcyonaceans (soft corals). researchgate.netelsevier.com Since its initial discovery, this compound has been reported from other Sinularia species as well. tandfonline.comtandfonline.com The genus Sinularia is one of the most widely distributed soft corals, comprising over 90 species, with more than 50 having undergone chemical investigation. tandfonline.commdpi.com S. flexibilis, in particular, has been a subject of extensive chemical research in various regions, including Australia, Japan, India, and the waters around Taiwan, yielding a multitude of secondary metabolites. lakeforest.eduumt.edu.my The consistent isolation of this compound and related cembranoids from S. flexibilis across different geographical locations suggests their potential role as chemotaxonomic markers for the species. ums.edu.myresearchgate.net

Chemical Classification and Structural Overview

This compound is classified as a cembranoid diterpene. researchgate.net The cembrane (B156948) skeleton is a defining feature of this class, characterized by a 14-membered carbocyclic ring. tandfonline.comtandfonline.com This ring is formed by the cyclization of a geranylgeraniol-derived precursor. researchgate.net Cembranoids are the most frequently isolated secondary metabolites from the Sinularia genus. researchgate.net

Structurally, this compound is a cembranolide, meaning it is a cembrane derivative that contains a lactone ring. mdpi.com Key features of the this compound molecule include the 14-membered ring fused to an α-methylene-γ-lactone moiety. The initial structural elucidation was accomplished through spectroscopic and chemical methods. tandfonline.com Subsequently, the absolute configuration was definitively established by X-ray diffraction analysis in 1977. tandfonline.comresearchgate.nettandfonline.com

Table 1: Structural Details of this compound

Feature Description
Chemical Class Diterpenoid
Sub-Class Cembranoid, Cembranolide
Core Structure 14-membered carbon ring
Key Functional Group α-methylene-γ-lactone
Molecular Formula C₂₀H₃₀O₄

Historical Trajectory of this compound Research

The history of this compound research began with its isolation and structure elucidation in the mid-1970s. tandfonline.comresearchgate.nettandfonline.com Following the initial reports by Tursch et al. (1975) and the definitive X-ray crystallography work by Karlsson (1977), research expanded to explore its biological roles and chemical derivatives. tandfonline.comtandfonline.com Early studies noted its potential as an algicidal and antifouling agent. researchgate.nettandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O4 B1255959 Sinulariolide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(1R,3S,5S,8E,12S,13R)-12-hydroxy-5,9,13-trimethyl-16-methylidene-4,14-dioxatricyclo[11.3.2.03,5]octadec-8-en-15-one

InChI

InChI=1S/C20H30O4/c1-13-6-5-10-20(4)17(23-20)12-15-9-11-19(3,16(21)8-7-13)24-18(22)14(15)2/h6,15-17,21H,2,5,7-12H2,1,3-4H3/b13-6+/t15-,16+,17+,19-,20+/m1/s1

InChI Key

FONRUOAYELOHDC-ZOOQSLMQSA-N

Isomeric SMILES

C/C/1=C\CC[C@]2([C@@H](O2)C[C@H]3CC[C@]([C@H](CC1)O)(OC(=O)C3=C)C)C

Canonical SMILES

CC1=CCCC2(C(O2)CC3CCC(C(CC1)O)(OC(=O)C3=C)C)C

Synonyms

11-epi-sinulariolide
sinulariolide

Origin of Product

United States

Isolation, Biosynthesis, and Synthetic Endeavors

Isolation Methodologies from Natural Sources

The primary source of sinulariolide (B1237615) and its analogues is the genus Sinularia, a group of soft corals prevalent in tropical reef ecosystems. tandfonline.com Over 50 species within this genus have been chemically investigated, revealing a rich diversity of secondary metabolites, with terpenoids being the most abundant. tandfonline.commdpi.com

The isolation of this compound from soft coral biomass involves multi-step extraction and purification procedures. The initial step typically consists of exhaustive extraction of the minced, frozen, or dried coral tissue with an organic solvent.

Commonly used solvents and subsequent purification steps include:

Ethanol (B145695)/Methanol Extraction: The minced or homogenized coral specimens are exhaustively extracted with alcohols like 95% ethanol or methanol. plos.orgmdpi.com The resulting crude extract is then concentrated under vacuum.

Acetone (B3395972) Extraction: Dried and pulverized coral material can be extracted with acetone. This is often followed by a partitioning step. mdpi.com

Solvent Partitioning: To separate compounds based on polarity, the crude extract is partitioned between immiscible solvents. A common scheme involves partitioning between ethyl acetate (B1210297) and water, followed by a further partition of the organic layer between hexane (B92381) and 90% aqueous methanol. ums.edu.my Another method partitions an acetone extract between diethyl ether and aqueous methanol. mdpi.com

Chromatographic Purification: The semi-purified fractions are subjected to various chromatographic techniques for the final isolation of this compound. Silica gel column chromatography is frequently used, with elution gradients of solvent systems like petroleum ether/acetone or dichloromethane/methanol. mdpi.commdpi.com Final purification to obtain the pure compound is often achieved using High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC. mdpi.com

The following table summarizes representative extraction protocols for cembranoids from Sinularia species.

Species Initial Extraction Solvent Purification Steps Reference
Sinularia querciformis95% EthanolNot detailed plos.org
Sinularia siaesensisAcetonePartitioning (diethyl ether/aq. MeOH), Silica Gel Chromatography, Reverse-Phase HPLC mdpi.com
Sinularia densaMethanolSilica Gel Vacuum Column Chromatography (petroleum ether/acetone & CH₂Cl₂/MeOH gradients) mdpi.com
Sinularia flexibilisMethanolPartitioning (EtOAc/H₂O then Hexane/90% aq. MeOH), Chromatography ums.edu.my

The reliance on wild soft coral populations for natural products raises conservation concerns due to the potential for over-harvesting and habitat destruction. neliti.com Consequently, cultivation of Sinularia species has emerged as a sustainable alternative for the production of this compound and other bioactive metabolites.

Sinularia flexibilis, the original source of this compound, can be successfully cultured in artificial environments such as large-scale tanks. plos.orgresearchgate.net Research has demonstrated that these aquacultured corals are a viable source of the compound, providing a consistent and controlled supply for scientific investigation without depleting natural populations. lakeforest.edusemanticscholar.org The development of these mariculture techniques is considered essential for the potential large-scale production of these marine-derived compounds. neliti.com

Extraction and Purification Protocols

Proposed Biosynthetic Pathways and Precursors

This compound is classified as a cembranoid, a class of diterpenes characterized by a 14-membered carbocyclic ring. The biosynthesis of terpenoids in corals is believed to be carried out by the coral polyp itself, rather than its symbiotic dinoflagellates (zooxanthellae), although this topic remains an area of investigation. tandfonline.com

The fundamental building block for all diterpenes, including the cembranoids, is geranylgeranyl pyrophosphate (GGPP). The biosynthesis is proposed to proceed via the following general steps:

Formation of GGPP: The universal C20 precursor, GGPP, is assembled from isoprene (B109036) units via the mevalonate (B85504) or deoxyxylulose phosphate (B84403) pathways.

Cyclization: An enzyme-catalyzed intramolecular cyclization of GGPP initiates the formation of the characteristic 14-membered cembrane (B156948) ring.

Post-Cyclization Modifications: The basic cembrane skeleton undergoes a series of subsequent enzymatic modifications, including oxidations, rearrangements, and lactonizations, to yield the final complex structure of this compound.

The biogenetic relationship between different cembranoids is evident in the co-isolation of various analogues from a single species. For instance, the structure of the unusual secoflexibilisolide A suggests it could be derived from a cembranoid precursor through processes like aldol (B89426) condensation and skeletal rearrangement. nih.gov

Total Synthesis Approaches and Strategies

The structural complexity of this compound and its family of cembranoids presents a significant challenge for synthetic organic chemists. While a total synthesis of this compound itself has been a long-standing goal, efforts in the field have led to the successful synthesis of closely related and equally complex structures, showcasing the evolution of powerful synthetic strategies. tandfonline.comtandfonline.com

Achieving the correct stereochemistry is paramount in the synthesis of natural products, as biological activity is often dependent on the specific three-dimensional arrangement of atoms. Modern synthetic approaches to cembranoid-type molecules are therefore heavily focused on enantioselective methods.

A landmark achievement in this area is the enantioselective total synthesis of (-)-Sinulariadiolide, a related nor-cembranoid, by the research group of Alois Fürstner. nih.govorganic-chemistry.org This synthesis established the absolute configuration of the natural product and demonstrated a viable pathway to this class of molecules. The strategy relied on the use of chiral starting materials, such as carvone (B1668592) and geranic acid, and the implementation of highly stereoselective reactions to construct the multiple chiral centers of the target molecule. organic-chemistry.org The successful enantioselective synthesis of other related terpenoids from Sinularia, such as (−)-sinularianin B, further underscores the progress in this field. rsc.org

Retrosynthetic analysis is a problem-solving technique where a target molecule is conceptually broken down into simpler, commercially available precursors, guiding the design of a forward synthesis. wikipedia.org

For complex macrocyclic structures like the cembranoids, key retrosynthetic disconnections often involve ring-opening of the macrocycle to a linear precursor. In the synthesis of (-)-Sinulariadiolide, the core strategy involved:

Primary Disconnection: A transannular reaction was envisioned as the key step to form the intricate tricyclic core from a simpler, monocyclic macrocycle. nih.gov

Macrocycle Formation: The macrocyclic precursor itself was disconnected via a ring-closing metathesis reaction, a powerful tool for forming large rings. nih.govorganic-chemistry.org

The corresponding forward synthesis employed a suite of modern and classic organic reactions, highlighting the methodologies required to assemble such molecules:

Ring-Closing Alkyne Metathesis: This reaction was used to construct the nine-membered macrocyclic ring of the key precursor. nih.gov

Cascade Reaction: A remarkable cascade sequence was triggered to rapidly build complexity. This sequence included a transannular Michael reaction, elimination, and butenolide formation to forge the constrained tricyclic skeleton. nih.gov

Eschenmoser Fragmentation: This reaction was employed in the synthesis of one of the key fragments. organic-chemistry.org

Stille Coupling: A hydroxyl-directed stannylation followed by a methoxycarbonylation (a type of Stille coupling) was also a key transformation. organic-chemistry.org

These synthetic endeavors not only provide a potential route for accessing these natural products and their analogues for further study but also drive the development of new synthetic methods.

Synthesis of this compound Analogues and Derivatives

The chemical scaffold of this compound, a cembranoid diterpene originally isolated from the soft coral Sinularia flexibilis, has served as a foundation for the generation of various analogues and derivatives. tandfonline.comtandfonline.com These synthetic and semi-synthetic endeavors are primarily driven by the need to explore structure-activity relationships (SAR), aiming to enhance the compound's therapeutic potential or to probe the mechanisms behind its biological effects. tandfonline.commdpi.com

A number of derivatives have been prepared from naturally sourced this compound and its related compounds, such as 11-epi-sinulariolide acetate. tandfonline.com The evaluation of these analogues has provided crucial insights into the structural features necessary for bioactivity. Research has shown that modifications to certain parts of the this compound molecule can lead to a significant decrease in its cytotoxic effects. tandfonline.com Specifically, the hydrogenation of the α-methylene-lactone system, the epoxidation of the double bond at positions C-7 and C-8, or the introduction of an ether linkage between C-8 and C-11 have all been found to diminish bioactivity. tandfonline.com This suggests these specific functional groups are critical for the compound's cytotoxic properties. Furthermore, the α-methylene-lactone moiety is thought to be directly associated with the antibacterial activity observed in this compound. tandfonline.commdpi.com

Investigations into specific derivatives have highlighted their potential in modulating inflammatory pathways. For instance, 11-epi-sinulariolide acetate, isolated from the soft coral Sinularia querciformis, has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key pro-inflammatory proteins. plos.orgmdpi.com This activity has prompted further studies into its potential as a therapeutic agent for inflammatory conditions like rheumatoid arthritis. plos.org Another derivative, 7,8-epoxy-11-sinulariolide acetate, has also demonstrated significant anti-inflammatory properties and the ability to inhibit osteoclastogenesis, the process of bone resorption.

The synthesis of these derivatives is crucial, as the natural abundance of these compounds can be low, limiting the scope of biological studies. plos.org By creating these analogues, researchers can produce sufficient quantities for in-depth pharmacological evaluation and systematically investigate how structural changes impact biological function, paving the way for the development of new therapeutic leads. tandfonline.commdpi.com

Table 1: Synthesized this compound Analogues and Derivatives

Analogue/Derivative NameStructural ModificationKey Research FindingsCitations
Hydrogenated this compoundHydrogenation of the α-methylene-lactone system.Bioactivity is diminished compared to the parent compound. tandfonline.com
7,8-Epoxidized this compoundEpoxidation of the C-7, C-8 double bond.Bioactivity is diminished. tandfonline.com
8,11-Ether Linked AnalogueFormation of an ether linkage between C-8 and C-11.Bioactivity is diminished. tandfonline.com
11-epi-Sinulariolide AcetateEpimerization at C-11 and addition of an acetate group.Inhibits iNOS and COX-2 protein expression; shows potential for treating rheumatoid arthritis. plos.orgmdpi.com
7,8-epoxy-11-sinulariolide acetateEpoxidation at C-7, C-8 and acetylation at C-11.Possesses significant anti-inflammatory potential and inhibits osteoclastogenesis.

Advanced Spectroscopic and Analytical Characterization in Research

Structural Elucidation Techniques Applied to Sinulariolide (B1237615)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like this compound. numberanalytics.com One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. mdpi.complos.org For instance, ¹H-NMR spectra reveal the number of different types of protons and their neighboring atoms, while ¹³C-NMR spectra indicate the number and types of carbon atoms. mdpi.com

To assemble the complete molecular puzzle, two-dimensional (2D) NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish adjacent protons in the structure. numberanalytics.comsemanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. numberanalytics.comsemanticscholar.org

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule. numberanalytics.comsemanticscholar.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule. semanticscholar.org

Mass spectrometry (MS) is another indispensable tool for structural elucidation, primarily used to determine the molecular weight and elemental composition of a compound. numberanalytics.comchromatographyonline.com Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provide highly accurate mass measurements, allowing for the determination of the molecular formula. semanticscholar.org Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, offering further clues about its structure. mdpi.comnih.gov

X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional structure of a crystalline compound. anton-paar.comwikipedia.org This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. iucr.orglibretexts.org The analysis of this compound crystals using X-ray diffraction has provided precise information about bond lengths, bond angles, and the absolute configuration of its stereocenters. iucr.org

Quantitative and Qualitative Analytical Methods for Research Studies

To study the biological effects of this compound, it is essential to have reliable methods for its detection and quantification in various samples. Chromatography-based techniques are the most widely used for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. thermofisher.comchromatographyonline.com In the context of this compound research, reversed-phase HPLC is commonly employed, where the separation is based on the hydrophobicity of the analytes. mdpi.comcellmosaic.com By using a suitable detector, such as an ultraviolet (UV) detector, the amount of this compound in a sample can be accurately determined.

For enhanced sensitivity and selectivity, HPLC is often coupled with mass spectrometry, a technique known as Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.com LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS, allowing for the confident identification and quantification of this compound and its metabolites even in complex biological matrices. mdpi.comnih.gov LC-MS/MS further enhances this capability by providing structural information on the separated components. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of volatile derivatives of this compound. This technique separates compounds based on their boiling points and provides mass spectra for identification. chromatographyonline.comd-nb.info

Table 1: Analytical Techniques for this compound Research

Technique Application Information Provided
HPLC Quantification in extracts and biological fluids Retention time, Purity, Concentration
LC-MS Identification and quantification in complex mixtures Retention time, Mass-to-charge ratio, Molecular weight
LC-MS/MS Structural confirmation and metabolite identification Fragmentation patterns, Structural information
GC-MS Analysis of volatile derivatives Retention index, Mass spectrum

Advanced Imaging and Cellular Analysis Techniques in Mechanistic Studies

Understanding the cellular and molecular mechanisms by which this compound exerts its biological effects requires a suite of advanced imaging and analytical techniques. These methods allow researchers to visualize cellular processes and quantify changes in protein expression and signaling pathways.

Fluorescence microscopy and confocal microscopy are powerful imaging techniques used to visualize specific cellular components and processes. qutech.nlnih.gov By using fluorescent probes, researchers can observe changes in cell morphology, track the localization of proteins, and measure intracellular events like the loss of mitochondrial membrane potential, which is a key indicator of apoptosis. nih.govlakeforest.eduiiarjournals.orgmdpi.comresearchgate.net For example, the cationic dye JC-1 is often used to monitor mitochondrial health, where a shift from red to green fluorescence indicates mitochondrial depolarization. lakeforest.edumdpi.com

Flow cytometry is a high-throughput technique that allows for the rapid analysis of thousands of cells. nih.gov It is widely used in this compound research to quantify the percentage of cells undergoing apoptosis. nih.govmdpi.com By staining cells with specific markers like Annexin V and propidium (B1200493) iodide (PI), researchers can differentiate between live, early apoptotic, and late apoptotic/necrotic cells. nih.gov

Western blotting is a fundamental technique used to detect and quantify specific proteins in a cell lysate. plos.org This method is crucial for investigating the effects of this compound on various signaling pathways. lakeforest.edudovepress.comsemanticscholar.orgmdpi.com For instance, researchers have used Western blotting to demonstrate that this compound can modulate the expression of proteins involved in apoptosis (e.g., Bax, Bcl-2, caspases), cell cycle regulation, and inflammatory responses. nih.goviucr.orgspandidos-publications.com

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features for Biological Activity

The biological efficacy of sinulariolide (B1237615) is intrinsically linked to specific functionalities within its complex cembrane (B156948) skeleton. Seminal studies have identified the α-methylene-γ-lactone moiety as a crucial component for many of its biological activities, including antimicrobial and cytotoxic effects. tandfonline.commdpi.comnih.gov The reactivity of this Michael acceptor is thought to be a primary mechanism through which this compound interacts with biological targets. mdpi.com It has been observed that hydrogenation of the α-methylene-lactone system leads to a significant decrease in bioactivity. tandfonline.comtandfonline.comnih.gov

Furthermore, the presence and configuration of other functional groups on the cembranoid ring play a significant role in modulating its activity. For instance, an epoxide at the C-7 and C-8 positions has been shown to diminish biological activity. tandfonline.comtandfonline.comnih.gov Similarly, the formation of an ether linkage between C-8 and C-11 also results in reduced bioactivity. tandfonline.comtandfonline.comnih.gov The stereochemistry at various chiral centers, such as C-11, also influences the potency of this compound derivatives. tandfonline.com

Impact of Chemical Modifications on Bioactivity Profiles

To probe the SAR of this compound, researchers have synthesized and evaluated a range of analogues. These chemical modifications have provided valuable insights into how structural changes affect the compound's biological profile.

For example, the acetylation of the hydroxyl group at C-11 in 11-epi-sinulariolide to produce 11-epi-sinulariolide acetate (B1210297) has been a common modification. tandfonline.comnih.gov This and other derivatives have been instrumental in understanding the role of this position in cytotoxicity and anti-inflammatory actions. tandfonline.comumt.edu.mymdpi.com Studies have shown that 11-epi-sinulariolide acetate can inhibit the expression of pro-inflammatory proteins like iNOS and COX-2. umt.edu.mymdpi.complos.org

The creation of derivatives with altered ring structures or functional groups has further illuminated the SAR. Modifications such as the creation of 7,8-epoxy-11-epi-sinulariolide acetate and dihydrothis compound have been explored to assess their cytotoxic potential. nih.gov These studies consistently highlight that the integrity of the α-methylene-γ-lactone and specific oxygenation patterns are paramount for retaining potent bioactivity. tandfonline.comnih.gov

Table 1: Impact of Chemical Modifications on the Bioactivity of this compound and its Derivatives

Compound Modification Impact on Bioactivity Reference(s)
Dihydroflexibilide Hydrogenation of α-methylene-lactone Diminished antibacterial activity tandfonline.com
7,8-Epoxy this compound Derivatives Epoxidation of C7-C8 double bond Diminished cytotoxic activity tandfonline.comtandfonline.comnih.gov
C8-C11 Ether-linked Derivatives Formation of an ether linkage Diminished cytotoxic activity tandfonline.comtandfonline.comnih.gov
11-epi-sinulariolide acetate Acetylation at C-11 Potent anti-inflammatory activity umt.edu.mymdpi.complos.org
Dihydrothis compound Saturation of a double bond Altered cytotoxic profile nih.gov

Computational Modeling and Chemoinformatics in SAR Exploration

The advancement of computational tools has revolutionized the study of SAR for natural products like this compound. fiveable.meoncodesign-services.com Chemoinformatics and molecular modeling techniques offer a powerful platform to predict the biological activity of novel derivatives and to understand the molecular interactions that govern their efficacy. researchgate.netsheffield.ac.ukwhiterose.ac.uk

Quantitative structure-activity relationship (QSAR) models are being developed to correlate the structural features of this compound analogues with their observed biological activities. fiveable.meoncodesign-services.com These models utilize molecular descriptors—numerical representations of a molecule's physicochemical, topological, and electronic properties—to build mathematical equations that can predict the activity of untested compounds. fiveable.me

Molecular docking simulations provide insights into how this compound and its derivatives bind to specific protein targets. mdpi.com For instance, modeling the interaction of this compound with key signaling proteins involved in cancer progression, such as those in the PI3K/AKT/mTOR and MAPK pathways, can help to rationalize its observed anti-cancer effects and guide the design of more potent inhibitors. semanticscholar.orgnih.govdovepress.comlakeforest.edu These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity and most favorable drug-like properties. oncodesign-services.comwhiterose.ac.uk

Design Principles for Novel this compound-Based Scaffolds

The knowledge gleaned from SAR studies and computational modeling provides a solid foundation for the rational design of novel therapeutic agents based on the this compound scaffold. The primary goal is to develop new compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. oncodesign-services.comstudysmarter.co.uk

Key design principles for novel this compound-based scaffolds include:

Preservation of the Pharmacophore: The α-methylene-γ-lactone moiety is a critical pharmacophoric element and should be retained or replaced with a bioisostere that mimics its reactivity and ability to form covalent bonds with target proteins. mdpi.comnih.gov

Targeted Modifications: Introducing specific functional groups at positions that are known to enhance activity or selectivity. For example, strategic modifications around the C-11 position could optimize anti-inflammatory or cytotoxic properties. nih.govumt.edu.my

Scaffold Hopping and Simplification: Designing simplified analogues that retain the key pharmacophoric features but are more synthetically accessible. This approach can lead to the discovery of novel chemotypes with improved drug-like properties.

Conformational Constraint: Introducing conformational rigidity into the flexible cembrane ring can lock the molecule into a bioactive conformation, potentially increasing its affinity for the target and improving its specificity.

Prodrug Strategies: Developing prodrugs of this compound that can be activated at the target site, thereby reducing systemic toxicity and improving the therapeutic index.

By adhering to these principles, researchers are actively working towards the development of the next generation of this compound-inspired drugs for a range of therapeutic applications, from cancer to inflammatory diseases. nih.govresearchgate.netmdpi.com

Mechanistic Investigations of Biological Activities Preclinical

Cellular Apoptosis Induction Pathways

Sinulariolide (B1237615) has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through multiple interconnected pathways. These include the mitochondrial-mediated apoptosis cascade, caspase-dependent and -independent mechanisms, and the endoplasmic reticulum stress pathway.

Mitochondrial-Mediated Apoptosis Cascade

A primary mechanism by which this compound induces apoptosis is through the disruption of mitochondrial function. lakeforest.edu This is characterized by the loss of mitochondrial membrane potential (ΔΨm). mdpi.comnih.gov The disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytosol. mdpi.comnih.govnih.gov

Once in the cytosol, cytochrome c activates a cascade of downstream events. This compound treatment has been shown to upregulate the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bad. mdpi.comnih.govnih.gov Concurrently, it suppresses the expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1. mdpi.comnih.govcornell.edu This shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins further promotes mitochondrial outer membrane permeabilization, amplifying the apoptotic signal.

Caspase-Dependent and Caspase-Independent Mechanisms

The release of cytochrome c into the cytosol triggers the activation of the caspase cascade, a family of cysteine proteases that execute the final stages of apoptosis. This compound has been found to activate initiator caspases, such as caspase-9, and executioner caspases, including caspase-3. mdpi.comnih.govnih.govresearchgate.net The activation of caspase-3 leads to the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govcornell.edu The involvement of the caspase cascade in this compound-induced apoptosis is further supported by studies showing that caspase inhibitors can significantly block its cytotoxic effects. cornell.edu

Interestingly, some evidence suggests that this compound may also induce apoptosis through caspase-independent pathways. The detection of a cleaved PARP-1 product in some studies points towards the involvement of other proteases or apoptosis-inducing factors (AIF). nih.govcornell.edu

Endoplasmic Reticulum Stress Pathways

In addition to the mitochondrial pathway, this compound can induce apoptosis by triggering endoplasmic reticulum (ER) stress. The ER is a critical organelle for protein folding and calcium homeostasis. mdpi.com The accumulation of unfolded or misfolded proteins in the ER leads to the unfolded protein response (UPR), an adaptive mechanism to restore ER function. However, prolonged or severe ER stress can switch the UPR to a pro-apoptotic response. mdpi.com

This compound treatment has been shown to elevate the levels of ER stress markers, including the chaperones GRP78 and GRP94. cornell.edu It also activates the PERK/eIF2α/ATF4/CHOP signaling pathway. cornell.eduresearchgate.net The transcription factor CHOP is a key mediator of ER stress-induced apoptosis. Furthermore, a derivative of this compound, 11-epi-sinulariolide acetate (B1210297), has been shown to activate other arms of the UPR, including the IRE1α-JNK-c-Jun and ATF6 pathways, leading to apoptosis. mdpi.com

Table 1: Modulation of Apoptosis-Related Proteins by this compound

Target Protein Effect of this compound Pathway
Bax Upregulation Mitochondrial-Mediated Apoptosis
Bad Upregulation Mitochondrial-Mediated Apoptosis
Bcl-2 Downregulation Mitochondrial-Mediated Apoptosis
Bcl-xL Downregulation Mitochondrial-Mediated Apoptosis
Mcl-1 Downregulation Mitochondrial-Mediated Apoptosis
Cytochrome c Release to Cytosol Mitochondrial-Mediated Apoptosis
Caspase-9 Activation Caspase-Dependent Apoptosis
Caspase-3 Activation Caspase-Dependent Apoptosis
PARP Cleavage Caspase-Dependent Apoptosis
GRP78 Upregulation Endoplasmic Reticulum Stress

Cellular Migration and Invasion Modulation

Metastasis, the spread of cancer cells from the primary tumor to distant organs, is a major cause of cancer-related mortality. This compound and its derivatives have demonstrated the ability to inhibit cancer cell migration and invasion, key processes in metastasis. mdpi.commdpi.comthieme-connect.com

Regulation of Matrix Metalloproteinases (MMPs) and Urokinase Plasminogen Activator (uPA)

The degradation of the extracellular matrix (ECM) is a critical step in cancer cell invasion. This process is primarily mediated by a family of enzymes called matrix metalloproteinases (MMPs). This compound has been shown to suppress the expression and activity of key MMPs, particularly MMP-2 and MMP-9. mdpi.commdpi.comthieme-connect.com

Furthermore, this compound can modulate the activity of urokinase plasminogen activator (uPA). mdpi.commdpi.comthieme-connect.com uPA is a serine protease that converts plasminogen to plasmin, which in turn can degrade ECM components and activate MMPs. semanticscholar.org By downregulating uPA, this compound further impedes the breakdown of the ECM.

The activity of MMPs is also regulated by their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). Studies have shown that this compound can increase the expression of TIMP-1 and TIMP-2, further contributing to the inhibition of MMP activity and cancer cell invasion. mdpi.com

Interference with Focal Adhesion Kinase (FAK) Signaling

Focal adhesion kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. researchgate.net FAK signaling is often upregulated in cancer and is associated with tumor progression and metastasis. lakeforest.eduresearchgate.net this compound has been found to inhibit the FAK signaling pathway. lakeforest.edumdpi.com

By suppressing the phosphorylation of FAK, this compound disrupts downstream signaling cascades that promote cell migration and invasion. lakeforest.edumdpi.com This includes the PI3K/AKT/mTOR and MAPK signaling pathways, which are known to be regulated by FAK and are involved in cell motility. lakeforest.edumdpi.com The inhibition of FAK and its downstream effectors ultimately leads to a reduction in cancer cell migration and invasion. mdpi.comnih.gov

Table 2: Modulation of Migration and Invasion-Related Proteins by this compound

Target Protein Effect of this compound Pathway
MMP-2 Downregulation ECM Degradation
MMP-9 Downregulation ECM Degradation
uPA Downregulation ECM Degradation
TIMP-1 Upregulation MMP Inhibition
TIMP-2 Upregulation MMP Inhibition
FAK Inhibition of Phosphorylation Focal Adhesion Signaling
PI3K Inhibition of Phosphorylation Downstream of FAK

Modulation of Small GTPases (Ras, RhoA) and Growth Factor Receptor-Bound Protein 2 (GRB2)

This compound has been shown to modulate the activity of small GTP-binding proteins (GTPases) and their associated adaptor proteins, which are critical in controlling cell growth, differentiation, and migration.

Ras: In gastric cancer and bladder cancer cell lines, this compound treatment led to a decrease in the expression of Ras. nih.govmdpi.com Ras is a key proto-oncogene that, when activated, can trigger multiple downstream pathways, including the MAPK cascade, promoting cell proliferation and survival. nih.gov Its downregulation by this compound is a significant event in the inhibition of cancer cell metastasis. nih.govresearchgate.net

RhoA: Research has demonstrated that this compound can downregulate the expression of RhoA in gastric, bladder, and hepatocellular carcinoma cells. nih.govmdpi.commdpi.com RhoA, a member of the Rho family of GTPases, is instrumental in regulating the actin cytoskeleton, which is essential for cell motility and invasion. mdpi.com By inhibiting RhoA, this compound can impede the migratory and invasive capabilities of cancer cells. nih.govmdpi.com

Table 1: Effect of this compound on Small GTPases and GRB2 in Different Cancer Cell Lines

Target ProteinEffectCancer Cell Line(s)Reference(s)
RasDecreased expressionGastric (AGS, NCI-N87), Bladder (TSGH-8301) nih.govmdpi.com
RhoADecreased expressionGastric (AGS, NCI-N87), Bladder (TSGH-8301), Hepatocellular Carcinoma (HA22T) nih.govmdpi.commdpi.com
GRB2Decreased expressionGastric (AGS, NCI-N87), Bladder (TSGH-8301) nih.govmdpi.com
GRB2 (by 11-epi-sinulariolide acetate)Decreased levelsHepatocellular Carcinoma (HA22T) mdpi.com

Signal Transduction Pathway Perturbations

This compound disrupts several major signal transduction pathways that are frequently dysregulated in cancer and inflammatory conditions.

The Mitogen-Activated Protein Kinase (MAPK) pathways are central to the regulation of a wide array of cellular processes. researchgate.net There are three major, well-characterized MAPK cascades: ERK, JNK, and p38MAPK. nih.gov this compound has been found to inhibit these pathways in various cancer models.

ERK (Extracellular signal-Regulated Kinase): The Ras/Raf/MEK/ERK pathway is a highly conserved cascade that plays a pivotal role in cell proliferation and differentiation. nih.gov this compound and its derivatives have been shown to decrease the phosphorylation of ERK1/2 in gastric and hepatocellular carcinoma cells, thereby inhibiting its activation. nih.govmdpi.com This inhibition is a key mechanism in reducing cancer cell migration and invasion. mdpi.com

JNK (c-Jun N-terminal Kinase): The JNK pathway is primarily activated by environmental stressors and is involved in regulating apoptosis. nih.gov this compound treatment has been observed to reduce the phosphorylation of JNK in gastric cancer cells, contributing to its anti-metastatic effects. nih.govresearchgate.net

p38MAPK: Similar to JNK, the p38MAPK pathway is activated by stress and inflammatory cytokines and plays a crucial role in apoptosis and inflammation. researchgate.netnih.gov Studies have demonstrated that this compound induces apoptosis in human bladder carcinoma cells through the p38MAPK pathway. researchgate.netmdpi.com Furthermore, it has been shown to decrease the phosphorylation of p38MAPK in gastric cancer and hepatocellular carcinoma cells. nih.govmdpi.com The inhibition of p38MAPK by this compound also contributes to its anti-inflammatory effects by suppressing the release of pro-inflammatory cytokines. researchgate.net

The PI3K/AKT/mTOR pathway is a critical intracellular signaling pathway that governs cell proliferation, survival, and growth. nih.gov Its dysregulation is a common feature in many cancers.

This compound has been shown to effectively inhibit this pathway in multiple cancer cell types, including hepatocellular, gastric, and bladder cancers. nih.govmdpi.comresearchgate.net Specifically, treatment with this compound or its analogue, 11-epi-sinulariolide acetate, leads to a dose-dependent decrease in the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR. nih.govmdpi.comresearchgate.net This inhibition prevents the activation of downstream targets, thereby suppressing cancer cell migration, invasion, and proliferation. mdpi.comresearchgate.net For instance, the inhibition of the PI3K/AKT/mTOR pathway by this compound has been directly linked to the downregulation of matrix metalloproteinases (MMPs), which are essential for the degradation of the extracellular matrix during metastasis. researchgate.netresearchgate.net

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the immune and inflammatory response, as well as cell survival. researchgate.net In a resting state, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. spandidos-publications.com

This compound has been shown to be a potent inhibitor of the NF-κB pathway. In studies using lipopolysaccharide (LPS)-stimulated dendritic cells, this compound decreased the degradation of IκB and significantly inhibited the nuclear translocation and binding activity of the p65 subunit of NF-κB. spandidos-publications.com This inhibition of NF-κB activation is a key mechanism behind this compound's anti-inflammatory properties, as it leads to a reduction in the production of pro-inflammatory cytokines. researchgate.netspandidos-publications.com

Consistent with its inhibition of the NF-κB and MAPK pathways, this compound effectively modulates the expression of various cytokines and inflammatory mediators. Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. mdpi.comoncotarget.com

Tumor Necrosis Factor-alpha (TNF-α) and Interleukins (ILs): In LPS-activated dendritic cells, this compound significantly reduced the release of the pro-inflammatory cytokines TNF-α, IL-6, and IL-12. nih.govspandidos-publications.com The ability of TNF-α to induce other inflammatory mediators like iNOS and COX-2 makes its suppression particularly important. mdpi.com

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): These enzymes are responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation. nih.gov this compound has been shown to reduce the release of nitric oxide. spandidos-publications.com The suppression of pro-inflammatory cytokines like IL-1 by other compounds has been linked to reduced synthesis of iNOS and COX-2, suggesting a likely mechanism for this compound as well. nih.govmdpi.com

Table 2: Modulation of Inflammatory Mediators by this compound

MediatorEffectCell Type/ModelReference(s)
TNF-αReduced releaseLPS-activated dendritic cells nih.govspandidos-publications.com
IL-6Reduced releaseLPS-activated dendritic cells nih.govspandidos-publications.com
IL-12Reduced releaseLPS-activated dendritic cells nih.govspandidos-publications.com
Nitric Oxide (NO)Reduced releaseLPS-activated dendritic cells spandidos-publications.com

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

Other Identified Molecular Targets and Interactions

Beyond the major signaling pathways, research has pointed to other molecular interactions that contribute to the biological activity of this compound.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a critical role in cell-extracellular matrix interactions, which are fundamental for cell migration and metastasis. mdpi.com this compound and its derivatives have been found to decrease the phosphorylation of FAK in hepatocellular and gastric carcinoma cells. nih.govmdpi.com Since FAK is an upstream regulator of the PI3K/AKT/mTOR pathway, its inhibition by this compound represents a key event in suppressing cancer cell metastasis. mdpi.comresearchgate.net

Epithelial-Mesenchymal Transition (EMT) Proteins: EMT is a process by which epithelial cells acquire mesenchymal characteristics, enabling them to become more motile and invasive. This process is characterized by the loss of epithelial markers like E-cadherin and the gain of mesenchymal markers like N-cadherin and transcription factors like Snail. nih.gov In gastric cancer cells, this compound treatment has been shown to increase the expression of E-cadherin while downregulating N-cadherin and Snail. nih.gov This indicates that this compound can suppress the EMT process, thereby inhibiting cancer cell invasion and metastasis. nih.gov

Caspase Cascade: Apoptosis, or programmed cell death, is often executed through the activation of a cascade of proteases called caspases. This compound has been shown to induce apoptosis in melanoma and bladder cancer cells through the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3). nih.goviiarjournals.org This activation is often linked to mitochondrial dysfunction, including the release of cytochrome c. researchgate.net

Preclinical Biological Activity Spectrum

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Sinulariolide (B1237615) has been shown to exhibit significant antiproliferative and cytotoxic effects across a variety of cancer cell lines. lakeforest.edu Its mechanisms of action often involve the induction of apoptosis (programmed cell death), inhibition of cell migration and invasion, and interference with key signaling pathways that regulate cancer cell growth and metastasis. lakeforest.edusemanticscholar.org

In hepatocellular carcinoma (HCC), the most common type of primary liver cancer, this compound has shown potent anti-cancer effects. researchgate.net Studies using various human HCC cell lines have demonstrated its ability to suppress cell viability, inhibit metastasis-related processes, and induce apoptosis.

Research on the HA22T and HepG2 cell lines revealed that this compound dose-dependently suppresses the number of viable cells and inhibits colony formation. researchgate.net In HA22T cells, this compound was found to inhibit cell migration and invasion in a concentration-dependent manner. semanticscholar.orgthieme-connect.com This anti-metastatic effect is linked to the suppression of matrix metalloproteinase-2 (MMP-2) and MMP-9 activity, which are crucial enzymes for the degradation of the extracellular matrix during cancer invasion. semanticscholar.orgthieme-connect.com The underlying molecular mechanisms involve the downregulation of several signaling pathways, including the MAPKs, PI3K/Akt, and FAK/GRB2 pathways. semanticscholar.orgthieme-connect.com Furthermore, this compound has been shown to induce apoptosis in HCC cells through the activation of the mitochondrial-related apoptotic pathway and the PERK/eIF2α/ATF4/CHOP endoplasmic reticulum (ER) stress pathway. researchgate.net A related compound, 11-epi-sinulariolide acetate (B1210297), also isolated from S. flexibilis, has demonstrated cytotoxic effects against multiple HCC cell lines, including HepG2, Huh7, HA22T, and Hep3B, primarily through mitochondrial dysfunction and ER stress. mdpi.com

Table 1: Effects of this compound in Hepatocellular Carcinoma (HCC) Models

Cell Line Observed Effects Key Molecular Mechanisms
HA22T Inhibition of cell migration and invasion; Induction of apoptosis. semanticscholar.orgresearchgate.netthieme-connect.com Suppression of MMP-2/-9 and uPA; Inhibition of MAPKs, PI3K/Akt, and FAK/GRB2 signaling. semanticscholar.orgthieme-connect.com
HepG2 Suppression of cell viability and colony formation; Induction of apoptosis. researchgate.net Activation of mitochondrial-related and PERK/eIF2α/ATF4/CHOP pathways. researchgate.net

| Huh7, Hep3B | Cytotoxicity (observed with 11-epi-sinulariolide acetate). mdpi.com | Mitochondrial dysfunction and ER stress pathways. mdpi.com |

This compound has been identified as a potential therapeutic agent for bladder cancer. mdpi.com In vitro studies on human bladder cancer cell lines have shown that it inhibits cell growth, migration, and invasion, while promoting apoptosis.

In the human bladder cancer cell line TSGH-8301, this compound inhibited migration and invasion in a concentration-dependent manner. mdpi.com This was associated with decreased expression of MMP-2 and MMP-9 and increased expression of their natural inhibitors, TIMP-1 and TIMP-2. mdpi.com The compound was found to suppress the PI3K/AKT/mTOR signaling pathway. mdpi.com Further studies on TSGH cells demonstrated that this compound induces apoptosis through both mitochondrial-dependent (caspase-dependent) and p38MAPK pathways. sciprofiles.comnih.gov This involves the loss of mitochondrial membrane potential, release of cytochrome C, and activation of caspases. nih.gov

Table 2: Effects of this compound in Bladder Carcinoma Models

Cell Line Observed Effects Key Molecular Mechanisms

| TSGH-8301 | Inhibition of cell migration, invasion, and proliferation; Induction of apoptosis. mdpi.comsciprofiles.comnih.gov | Suppression of MMP-2/-9 and urokinase; Inhibition of PI3K/AKT/mTOR and p38MAPK pathways; Activation of mitochondrial-mediated apoptosis. mdpi.comsciprofiles.comnih.gov |

The effect of this compound has also been investigated in gastric cancer, a disease with high metastasis rates. nih.govnih.gov Research indicates that this compound can effectively inhibit the key processes of cancer cell migration and invasion.

In AGS and NCI-N87 human gastric cancer cells, this compound was shown to reduce cell migration and invasion. nih.govnih.gov The compound was found to halt the epithelial-mesenchymal transition (EMT), a critical process for cancer metastasis. nih.gov This was evidenced by changes in the expression of EMT markers like E-cadherin and N-cadherin. nih.gov The mechanism behind these effects involves the suppression of multiple signaling pathways, including FAK/PI3K/AKT/mTOR and MAPKs, which leads to reduced activity of MMP-2 and MMP-9. nih.govnih.gov

Table 3: Effects of this compound in Gastric Carcinoma Models

Cell Line Observed Effects Key Molecular Mechanisms
AGS Inhibition of cell migration and invasion. nih.govnih.gov Downregulation of EMT; Suppression of FAK/PI3K/AKT/mTOR and MAPKs signaling. nih.gov

| NCI-N87 | Inhibition of cell migration and invasion. nih.govnih.gov | Downregulation of EMT; Suppression of FAK/PI3K/AKT/mTOR and MAPKs signaling. nih.gov |

This compound has demonstrated pro-apoptotic activity in melanoma cells, suggesting its potential for treating this aggressive form of skin cancer. lakeforest.edu

In studies using the human A375 melanoma cell line, this compound was found to induce apoptosis through a pathway mediated by mitochondria. lakeforest.eduresearchgate.net Key events in this process include the disruption of the mitochondrial membrane potential, the release of cytochrome C into the cytoplasm, and the subsequent activation of the caspase cascade, specifically caspase-3 and caspase-9. lakeforest.edu Furthermore, this compound treatment led to an increase in pro-apoptotic proteins like Bax and Bad and a decrease in anti-apoptotic proteins such as Bcl-2. lakeforest.edu

Table 4: Effects of this compound in Melanoma Cell Models

Cell Line Observed Effects Key Molecular Mechanisms

| A375 | Induction of apoptosis. lakeforest.eduresearchgate.net | Activation of mitochondrial-mediated apoptosis (cytochrome C release, caspase-3/-9 activation); Regulation of Bax/Bcl-2 protein family. lakeforest.edu |

The anticancer potential of this compound and its derivatives extends to other types of carcinomas, including colorectal, lung, breast, and oral cancers. lakeforest.edusemanticscholar.orgresearchgate.net

Colorectal Cancer (CRC): While extensive research is still needed, preliminary studies propose investigating the hypothesis that this compound has an anti-migratory effect on the HCT-116 CRC cell line, potentially through inducing mitochondrial dysfunction. lakeforest.edu

Lung Cancer: this compound has been found to inhibit the growth of lung adenocarcinoma cell lines, with proposed mechanisms involving the ER-stress pathway. researchgate.net

Oral Cancer: While this compound itself has been reported to have cytotoxic effects against oral cancer cells, a derivative, 11-epi-sinulariolide acetate, was shown to induce apoptosis in oral cancer cells by inhibiting the PI3K/AKT/FOXO signaling pathway. semanticscholar.orgiiarjournals.org Another analog, dihydrosinularin, inhibited the growth of several oral cancer cell lines, including Ca9-22 and SCC-9, by inducing apoptosis and DNA damage. nih.gov

Breast and Prostate Cancer: this compound has been reported to exhibit cytotoxic effects against breast and prostate cancer cell lines, although the specific mechanisms have been less extensively detailed compared to other cancer types. semanticscholar.org

Table 5: Effects of this compound and Its Derivatives in Other Carcinoma Cell Lines

Cancer Type Cell Line(s) Compound Observed Effects
Colorectal Cancer HCT-116 This compound Proposed anti-migratory effects and mitochondrial dysfunction. lakeforest.edu
Lung Cancer A549 This compound Growth inhibition via ER-stress pathway. researchgate.net
Oral Cancer Not specified 11-epi-sinulariolide acetate Induction of apoptosis. iiarjournals.org
Oral Cancer Ca9-22, SCC-9 Dihydrosinularin Growth inhibition, apoptosis, DNA damage. nih.gov

| Breast/Prostate | Not specified | this compound | General cytotoxic effects. semanticscholar.org |

Melanoma Cell Models

Anti-inflammatory Efficacy in In Vitro and Animal Models

Beyond its anticancer properties, this compound and its analogues possess significant anti-inflammatory activities. researchgate.net These have been demonstrated in various cell-based assays and animal models of inflammatory diseases like rheumatoid arthritis.

In vitro, a derivative of this compound, 11-epi-sinulariolide acetate, was found to significantly inhibit the expression of the pro-inflammatory proteins inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages. nih.govresearchgate.net Similarly, 7,8-epoxy-11-sinulariolide acetate attenuated inflammation in LPS-stimulated RAW264.7 cells by down-regulating iNOS, COX-2, and TNF-α through the inhibition of NF-κB/MAPK/PI3K pathways. researchgate.net In a model of rheumatoid arthritis using MH7A human fibroblast-like synoviocytes, this compound suppressed the production of inflammatory mediators like IL-6, IL-1β, and IL-8 by inhibiting the MAPK and NF-κB signaling pathways. dovepress.comnih.gov

Animal models have provided further evidence of its therapeutic potential. In a rat model of adjuvant-induced arthritis (AIA), treatment with 11-epi-sinulariolide acetate significantly reduced the characteristics of the disease, including attenuating the expression of proteins involved in bone destruction like cathepsin K and MMP-9. nih.govresearchgate.net In a mouse model of collagen-induced arthritis (CIA), this compound treatment led to significant improvements in arthritis symptoms and joint histology, along with a decrease in serum levels of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov

Table 6: Anti-inflammatory Effects of this compound and Its Derivatives

Model Type Model Compound Observed Effects Key Molecular Mechanisms
In Vitro LPS-stimulated RAW264.7 macrophages 11-epi-sinulariolide acetate Inhibition of iNOS and COX-2 expression. nih.govresearchgate.net -
In Vitro LPS-stimulated RAW264.7 macrophages 7,8-epoxy-11-sinulariolide acetate Down-regulation of iNOS, COX-2, TNF-α. researchgate.net Inhibition of NF-κB/MAPK/PI3K pathways. researchgate.net
In Vitro TNF-α-stimulated MH7A synoviocytes This compound Reduced levels of IL-6, IL-1β, IL-8, NO, PGE2. nih.gov Inhibition of MAPK and NF-κB pathways. nih.gov
Animal Model Adjuvant-Induced Arthritis (Rats) 11-epi-sinulariolide acetate Inhibition of arthritis characteristics; Attenuation of cathepsin K, MMP-9, TRAP, TNF-α. nih.govresearchgate.net -

| Animal Model | Collagen-Induced Arthritis (Mice) | this compound | Attenuation of arthritis symptoms; Decreased pro-inflammatory cytokines (TNF-α, IL-6, etc.). nih.gov | Inhibition of RA-FLS activity in vivo. nih.gov |

Modulation of Inflammatory Responses in Fibroblast-Like Synoviocytes

This compound, a cyclic diterpene derived from the soft coral Sinularia flexibilis, has demonstrated significant potential in modulating inflammatory processes, particularly within the context of rheumatoid arthritis (RA). nih.gov A key feature of RA is the aggressive behavior of fibroblast-like synoviocytes (FLS), which contribute to joint inflammation and destruction. nih.govwikipedia.org Research has shown that this compound can effectively suppress the proinflammatory responses in FLS without inducing significant cytotoxicity. nih.gov

In studies using human RA FLS cell lines (MH7A cells) stimulated with tumor necrosis factor-alpha (TNF-α), treatment with this compound led to a notable, dose-dependent reduction in the expression and secretion of key proinflammatory cytokines. nih.govtandfonline.com Specifically, the levels of interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-8 (IL-8) were significantly decreased in cell cultures upon exposure to this compound. nih.gov This anti-inflammatory effect is attributed to the compound's ability to interfere with critical intracellular signaling pathways. nih.govtandfonline.com

The molecular mechanism underlying these effects involves the inhibition of the mitogen-activated protein kinase (MAPK) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. nih.govtandfonline.com Activation of these pathways is crucial for the inflammatory response in FLS. nih.gov this compound treatment has been shown to decrease the activation of p38, JNK (c-Jun N-terminal kinase), and NF-κB, thereby downregulating the expression of inflammatory genes. nih.gov The significant, dose-dependent inhibition of NF-κB activity highlights a key mechanism for its anti-inflammatory action in FLS. nih.gov Furthermore, this compound therapy has been associated with significant reductions in nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) levels, which are also key mediators in the inflammatory cascade. researchgate.net

Table 1: Effect of this compound on Proinflammatory Cytokine Expression in TNF-α-Induced MH7A Fibroblast-Like Synoviocytes. nih.govtandfonline.com
Proinflammatory MediatorObserved Effect of this compound TreatmentAssociated Signaling Pathway(s)
Interleukin-6 (IL-6)Significant ReductionMAPK, NF-κB
Interleukin-1β (IL-1β)Significant ReductionMAPK, NF-κB
Interleukin-8 (IL-8)Significant ReductionMAPK, NF-κB
Nitric Oxide (NO)Significant ReductionNot specified
Prostaglandin E2 (PGE2)Significant ReductionNot specified

Therapeutic Effects in Collagen-Induced Arthritis Models

The anti-inflammatory efficacy of this compound observed in cell-based studies has been corroborated by research using animal models of rheumatoid arthritis. tandfonline.comnih.gov In well-established collagen-induced arthritis (CIA) mouse models, the administration of this compound resulted in significant therapeutic benefits. tandfonline.comnih.gov

Mice treated with this compound exhibited markedly reduced joint swelling and lower clinical arthritis scores compared to untreated control groups. nih.govtandfonline.com Histological examination of the ankle joints from these mice revealed significant improvements in key pathological features of arthritis. nih.govdovepress.com Specifically, there was a notable reduction in synovial hyperplasia (the abnormal proliferation of synovial tissue), inflammatory cell infiltration into the joint space, and cartilage damage. nih.govtandfonline.com

Furthermore, analysis of the inflamed paw tissues showed that this compound treatment significantly decreased the local expression of inflammatory cytokines. tandfonline.comresearchgate.net These findings indicate that this compound can effectively manage active synovitis and mitigate the progression of arthritis, suggesting its potential as a therapeutic agent for RA. nih.govtandfonline.com A related compound, 11-epi-sinulariolide acetate, has also been shown to exert anti-inflammatory effects and suppress bone destruction in a rat model of adjuvant-induced arthritis. nih.govsemanticscholar.org

Antimicrobial Activity

Efficacy Against Gram-Positive Bacterial Strains

This compound has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria. nih.govresearchgate.netscience.gov The soft coral Sinularia flexibilis, from which this compound is isolated, is observed to be rarely overgrown by bacteria, which is attributed to the presence of protective diterpenes. nih.govresearchgate.net

Laboratory testing using the disc assay method and tube dilution technique has confirmed the antibacterial action of this compound. nih.govresearchgate.net It has shown marked activity in inhibiting the growth of various Gram-positive bacterial strains. nih.govscience.gov The minimum inhibitory concentration (MIC) for this compound has been reported to be effective at concentrations of 10 parts per million (ppm). nih.govresearchgate.net

Table 2: Antimicrobial Efficacy of this compound. nih.govresearchgate.net
CompoundTarget Organism TypeEffective Minimum Inhibitory Concentration (MIC)
This compoundGram-Positive Bacteria10 ppm
Flexibilide (B1236997)Gram-Positive Bacteria5 ppm

Comparative Studies with Other Natural Product Antimicrobials

In comparative studies with other diterpenes isolated from Sinularia flexibilis, this compound's antimicrobial activity has been evaluated alongside that of flexibilide. nih.govresearchgate.net Both compounds showed significant efficacy against Gram-positive bacteria. nih.govresearchgate.net However, flexibilide was found to be effective at a lower concentration, with a MIC of 5 ppm, compared to this compound's MIC of 10 ppm. nih.govresearchgate.net This suggests that while this compound is a potent antimicrobial, other related natural products may exhibit even greater potency. nih.gov

Immunomodulatory Effects (beyond inflammation)

Beyond its direct anti-inflammatory effects on synovial cells, this compound exhibits broader immunomodulatory functions by targeting key immune cells. nih.govspandidos-publications.comnih.gov One of the primary targets identified is the dendritic cell (DC), which is essential for initiating T cell responses and regulating immune tolerance. spandidos-publications.comnih.gov

Studies on murine bone marrow-derived DCs have shown that this compound can suppress their activation and maturation. spandidos-publications.comnih.gov When DCs were stimulated with lipopolysaccharide (LPS), a potent immune activator, subsequent treatment with this compound led to a dose-dependent reduction in the expression of co-stimulatory molecules, including CD40, CD80, and CD86. nih.gov The upregulation of these molecules is a hallmark of DC maturation and is necessary for them to effectively activate naïve T cells. spandidos-publications.com

Furthermore, this compound was found to decrease the production and release of several key cytokines from activated DCs, such as TNF-α, IL-6, and IL-12. spandidos-publications.comnih.gov This was accompanied by a reduced ability of the this compound-treated DCs to stimulate the proliferation of allogeneic T cells. spandidos-publications.com The underlying mechanism for this immunosuppressive effect involves the inhibition of the LPS-induced NF-κB pathway in DCs. spandidos-publications.comnih.gov These findings suggest that this compound acts as an immunomodulator that can inhibit undesirable immune responses by impeding the maturation and function of dendritic cells. spandidos-publications.com

Ecological and Biotechnological Significance

Role of Sinulariolide (B1237615) in Marine Chemical Ecology

In the densely populated and competitive coral reef ecosystem, the production of secondary metabolites is a crucial strategy for survival. umt.edu.my Soft corals, which lack the formidable physical skeletons of their hard coral counterparts, have evolved a sophisticated chemical arsenal (B13267) to thrive. umt.edu.mylakeforest.edu this compound is a key component of this chemical defense system in many Sinularia species.

Soft corals of the genus Sinularia synthesize a diverse array of secondary metabolites, including terpenoids like this compound, as a defense mechanism against predation. umt.edu.myresearchgate.net These chemical compounds often render the coral unpalatable to generalist predators, such as fish. lakeforest.eduird.fr For instance, the soft coral Sinularia flexibilis is known to be highly chemically defended, with its aqueous extracts showing deterrent effects against the mosquito fish (Gambusia affinis). ird.fr This chemical defense is a significant factor in the ecological success of many soft coral species. ird.frint-res.com

The production and concentration of these defensive compounds are not static. They can be influenced by environmental factors. For example, in the soft coral Sinularia maxima, stress events like bleaching have been shown to affect the concentration of its defensive metabolites. int-res.com A study on Sinularia flexibilis during a simulated bleaching event revealed a significant decrease in the concentration of this compound, its primary algaecide, while the concentration of flexibilide (B1236997), a cytotoxic compound, increased. jcu.edu.au This suggests that soft corals can adjust their chemical profile in response to environmental stress, possibly to optimize defense against different threats like microbial pathogens or algal overgrowth when their symbiotic zooxanthellae are lost. jcu.edu.au

Interestingly, not all predators are deterred. Specialist predators, such as the egg cowrie (Ovula ovum), are capable of consuming Sinularia colonies despite their chemical defenses, highlighting the complexity of predator-prey interactions on the reef. ird.fr

Table 1: Defensive Compounds in Sinularia Species and their Ecological Roles

Allelopathy, the chemical inhibition of one organism by another, is a critical process in structuring marine benthic communities. nih.govnih.gov Soft corals, including Sinularia species, release chemicals into their surroundings to inhibit the growth and settlement of competitors, particularly hard corals. ird.frlecaruff.com.br This provides a competitive advantage in the constant battle for space and light on the reef. lecaruff.com.brnoaa.gov

Sinularia flexibilis has been observed to cause tissue necrosis in neighboring scleractinian (hard) corals, such as Pavona cactus and Acropora formosa, even without direct physical contact. ird.fr This effect is attributed to the release of allelochemicals into the water column. ird.frlecaruff.com.br Laboratory and field experiments have demonstrated that diterpenoid toxins from S. flexibilis can be lethal to hard corals at concentrations as low as 5 to 10 parts per million. ird.fr

While flexibilide is often identified as the more potent allelopathic agent, this compound is also part of the chemical mixture released by S. flexibilis. ird.frflvc.org The relative proportions of these compounds can vary depending on the level of competition. ird.fr For example, in highly competitive reef environments with diverse neighboring species, S. flexibilis has been found to produce significantly higher levels of the more potent allelopathic agent, flexibilide, relative to this compound and dihydroflexibilide. ird.fr This chemical plasticity allows the soft coral to adapt its defensive strategy to the specific competitive pressures it faces. The allelopathic activity of soft corals can have significant ecological consequences, potentially inhibiting the settlement and recovery of hard corals on reefs devastated by natural disasters. ird.fr

Defense Mechanisms Against Predation and Competition

Sustainable Sourcing and Bioproduction Strategies

The potent biological activities of this compound and other marine natural products have generated significant interest in their potential for pharmaceutical development. lakeforest.edumantasystems.net However, harvesting these compounds from the wild is often unsustainable and ecologically damaging. flvc.org This has driven research into alternative, sustainable methods for producing these valuable molecules.

One of the most promising strategies for the sustainable supply of this compound is the aquaculture of the producing soft corals. tuckermanreef.comresearchgate.net Soft corals like Sinularia flexibilis are particularly amenable to farming due to their natural ability to reproduce asexually through fragmentation. mdpi.com This process involves taking small cuttings from a parent colony, which then heal and grow into new, genetically identical individuals. mdpi.comtopshelfaquatics.com

Cultivation can be carried out in situ (in underwater nurseries) or ex situ (in land-based tank systems). doi.org Ex situ cultivation in controlled environments offers the advantage of optimizing conditions such as light, water flow, and food availability to maximize growth rates and survival. caltech.edu Studies have shown that cultured Sinularia species can be a reliable source of bioactive metabolites. researchgate.net In some cases, the yield of specific compounds from cultured corals can be even higher than from their wild counterparts. researchgate.net For example, aquaculture not only provides a sustainable source but can also sometimes stimulate the production of different metabolites compared to wild specimens, offering new avenues for drug discovery. researchgate.net

Table 2: Key Parameters for Sinularia Cultivation

While coral aquaculture is a significant step forward, bioreactor-based systems represent a more controlled and scalable approach for producing specific marine natural products. This strategy often focuses on culturing the microorganisms associated with the host organism, as it is now understood that many secondary metabolites are actually produced by symbiotic bacteria or fungi rather than the host itself. flvc.orgtuckermanreef.com

The production of bioactive compounds can sometimes be enhanced by manipulating the culture conditions within a bioreactor. For example, some marine bacteria have been shown to increase the production of antimicrobial compounds when grown as a biofilm on a surface, a condition that can be simulated in specialized bioreactors like the air-membrane surface (AMS) bioreactor.

While the direct biosynthesis of complex terpenes like this compound in microbial hosts is still a significant challenge, identifying and transferring the biosynthetic gene clusters responsible for their production into easily culturable organisms like E. coli or yeast is an area of active research. This synthetic biology approach holds the ultimate promise for a consistent, industrial-scale supply of this compound and other valuable marine-derived compounds, completely independent of the marine environment. flvc.org

Future Perspectives and Research Challenges

Addressing Gaps in Mechanistic Understanding

While numerous studies have elucidated some of the signaling pathways affected by sinulariolide (B1237615), a complete picture of its mechanism of action is still lacking. semanticscholar.orgresearchgate.net Future research should focus on identifying the direct molecular targets of this compound. Understanding how it interacts with specific proteins or other cellular components is crucial for optimizing its therapeutic effects and minimizing potential off-target activities.

Current research indicates that this compound influences several key signaling pathways, including:

MAPK pathway: this compound has been shown to inhibit the phosphorylation of p-JNK, p-p38, and p-ERK in various cancer cell lines, suggesting its role in suppressing cell migration and invasion. dovepress.commdpi.commdpi.com

PI3K/AKT/mTOR pathway: Inhibition of this pathway by this compound has been observed in bladder and gastric cancer cells, leading to reduced cell migration and invasion. mdpi.commdpi.comresearchgate.net

NF-κB pathway: this compound has been found to suppress the LPS-induced nuclear factor-κB pathway in dendritic cells, contributing to its anti-inflammatory and immunomodulatory effects. spandidos-publications.comsemanticscholar.org

Mitochondrial-related and ER-stress pathways: In hepatocellular carcinoma and other cancer cells, this compound induces apoptosis through these pathways. researchgate.netmdpi.com

However, the precise interplay between these pathways and the upstream regulators affected by this compound require further investigation. For instance, while it is known that this compound can induce endoplasmic reticulum (ER) stress, the exact mechanisms and the full spectrum of downstream consequences are not fully understood. mdpi.com A deeper mechanistic understanding will be critical for its development as a therapeutic agent. lakeforest.edu

Exploration of Novel Biological Activities

The known biological activities of this compound are extensive, but its full therapeutic potential may not yet be realized. umt.edu.mytandfonline.com Future research should explore other potential applications. Given its anti-inflammatory and immunomodulatory properties, investigating its efficacy in various autoimmune diseases beyond rheumatoid arthritis could be a fruitful area of research. dovepress.comspandidos-publications.com

Additionally, its potential as an anti-fibrotic agent warrants investigation, particularly in the context of organ fibrosis. The antifouling properties of this compound also suggest a potential for development in biomaterial applications to prevent biofilm formation. umt.edu.mytandfonline.com A systematic screening of this compound against a wider range of cell lines and disease models could uncover novel therapeutic targets and applications.

Development of Advanced Delivery Systems (e.g., Nanoparticles)

A significant challenge in the clinical application of many natural products, including this compound, is their limited bioavailability and potential for off-target effects. dovepress.com The development of advanced drug delivery systems, such as nanoparticles, offers a promising solution to overcome these hurdles. mdpi.comnih.gov

Nano-drug delivery systems can enhance the solubility and stability of drugs, facilitate controlled and sustained release, and enable targeted delivery to specific tissues or cells. dovepress.comnih.govimrpress.com For instance, this compound has been successfully conjugated with hyaluronan nanoparticles, resulting in aggregates that exhibited stronger anticancer effects on lung adenocarcinoma cells at lower doses compared to pure this compound. spandidos-publications.commdpi.com

Future research in this area should focus on:

Developing and optimizing various nanoparticle formulations: This includes liposomes, polymeric nanoparticles, and other nanocarriers to improve the pharmacokinetic profile of this compound. nih.govmedsci.org

Surface modification of nanoparticles: Attaching targeting ligands to the nanoparticle surface can enhance accumulation at the desired site, thereby increasing efficacy and reducing systemic toxicity. dovepress.comnih.gov

Investigating stimuli-responsive nanoparticles: These systems can be designed to release this compound in response to specific physiological cues at the disease site, such as pH or enzyme levels.

Delivery SystemAdvantagesResearch Focus
Hyaluronan Nanoparticles Enhanced anticancer effects at lower doses, improved targeting to cancer cells. mdpi.comOptimization of formulation, investigation in other cancer types.
Liposomes Biocompatibility, high payload capacity, ability to encapsulate both hydrophilic and hydrophobic drugs. nih.govmedsci.orgEnhancing stability, achieving controlled release profiles.
Polymeric Nanoparticles Biodegradability, sustained release, ease of surface modification. dovepress.comnih.govExploring different polymers, developing targeted delivery strategies.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics)

To gain a more comprehensive understanding of the biological effects of this compound, the integration of "omics" technologies is essential. nih.govmdpi.com Proteomics and metabolomics can provide a global view of the changes in protein and metabolite levels in response to this compound treatment. frontiersin.orgrevespcardiol.orgnih.gov

Proteomics: This can help identify the full range of proteins whose expression or post-translational modifications are altered by this compound. nih.gov This information can reveal novel signaling pathways and molecular targets, providing deeper mechanistic insights. revespcardiol.org

Metabolomics: By analyzing the changes in small-molecule metabolites, researchers can understand how this compound affects cellular metabolism. nih.govmdpi.com This is particularly relevant for its anticancer effects, as cancer cells often exhibit altered metabolic pathways.

The integration of these omics datasets can provide a systems-level understanding of this compound's mechanism of action and help in the identification of biomarkers to predict treatment response. mdpi.com

Translational Research Opportunities in Preclinical Models

While in vitro studies have provided valuable information, the translation of these findings into clinical applications requires robust preclinical animal models. frontiersin.orgiasp-pain.org These models are crucial for evaluating the efficacy and safety of this compound in a complex physiological environment. nih.govresearchgate.net

Future research should utilize a range of preclinical models that accurately mimic human diseases. iasp-pain.org For example, in the context of cancer, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can provide a more clinically relevant platform to test the efficacy of this compound. researchgate.net

For inflammatory conditions, models such as collagen-induced arthritis in mice have already been used to demonstrate the therapeutic potential of this compound. dovepress.com Expanding the use of such models for other inflammatory and autoimmune diseases will be a critical step in its preclinical development. mdpi.com The goal of this translational research is to bridge the gap between promising laboratory findings and successful clinical trials. frontiersin.orgiasp-pain.org

Q & A

Q. How can network pharmacology elucidate this compound’s polypharmacology in autoimmune diseases?

  • Framework : Construct protein-protein interaction networks (Cytoscape) using overlapping RA and this compound-associated genes. Perform KEGG pathway analysis to prioritize targets (e.g., PI3K-AKT, MAPK) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.